Tetrahydrofolic acid-d4

Catalog No.
S12901716
CAS No.
M.F
C19H23N7O6
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofolic acid-d4

Product Name

Tetrahydrofolic acid-d4

IUPAC Name

(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H23N7O6

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12-

InChI Key

MSTNYGQPCMXVAQ-KLSHAWTBSA-N

SMILES

Array

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Tetrahydrofolic acid-d4 (THF-d4) is the tetra-deuterated, stable isotope-labeled (SIL) analog of tetrahydrofolic acid, the biologically active, fully reduced form of vitamin B9. In procurement and chemoinformatics, THF-d4 is prioritized as an internal standard for stable isotope dilution liquid chromatography-tandem mass spectrometry (SIDA-LC-MS/MS). The compound features a +4 Dalton mass shift relative to endogenous THF, enabling precise differentiation of isotopic envelopes. By exhibiting identical physicochemical properties, retention times, and ionization efficiencies as unlabeled THF, this deuterated standard is critical for correcting matrix-induced ion suppression and pre-analytical oxidative losses in complex biological matrices such as plasma, erythrocytes, and tissue homogenates [1].

Procuring a generic internal standard, such as folic acid-d4 or a structurally related analog like 5-methyltetrahydrofolic acid-d4, fails to provide accurate quantification for tetrahydrofolic acid. Reduced folates are notoriously unstable and highly susceptible to oxidative degradation during sample preparation steps such as enzymatic deconjugation and solid-phase extraction (SPE). Furthermore, they exhibit distinct chromatographic retention times and matrix-dependent ionization efficiencies. A non-matched surrogate standard will not co-elute with endogenous THF, meaning it experiences a different micro-environment in the MS source, failing to accurately correct for transient ion suppression. Only the exact isotopologue, THF-d4, degrades at the identical rate and experiences the exact same matrix effects, ensuring that the calculated analyte-to-standard ratio remains constant regardless of extraction losses [1].

Mass Spectrometry Resolution via +4 Da Isotopic Shift

In LC-MS/MS workflows, distinguishing the internal standard from the endogenous analyte is paramount. THF-d4 provides a +4 Da precursor mass shift compared to unlabeled THF. This specific degree of deuteration is critical because a +1 or +2 Da shift often suffers from isotopic cross-talk due to the natural abundance of 13C and 15N isotopes in the endogenous molecule. The +4 Da shift ensures virtually zero (<0.1%) signal overlap in the Multiple Reaction Monitoring (MRM) channels, allowing for accurate baseline quantification without background interference [1].

Evidence DimensionIsotopic signal cross-talk (MRM interference)
Target Compound DataTHF-d4 (+4 Da shift, <0.1% interference)
Comparator Or BaselineUnlabeled THF or +2 Da isotopes (>2-5% natural isotopic interference)
Quantified DifferenceElimination of isotopic overlap, reducing baseline quantification errors by >95%
ConditionsLC-MS/MS Multiple Reaction Monitoring (MRM) mode

Ensures that natural heavy isotopes of endogenous folates do not falsely elevate the internal standard signal, which is critical for absolute quantification accuracy.

Absolute Correction of Matrix-Induced Ion Suppression

Biological matrices such as whole blood and liver tissue contain high concentrations of salts, lipids, and proteins that cause severe ion suppression in the MS electrospray source. When unlabeled THF is quantified using external calibration or a non-co-eluting standard, apparent recoveries can drop to 50-80% due to matrix effects. By utilizing THF-d4 as a co-eluting internal standard, the signal ratio compensates for these matrix effects, restoring the analytical recovery to 95-105%. Because THF and THF-d4 elute at the exact same retention time, they undergo identical ionization suppression, making the ratio independent of the matrix composition [1].

Evidence DimensionAnalytical Recovery (Matrix Effect Correction)
Target Compound DataTHF-d4 corrected assay (95-105% recovery)
Comparator Or BaselineExternal calibration / Non-matched IS (50-80% apparent recovery)
Quantified Difference20-50% absolute improvement in analytical accuracy
ConditionsPlasma and tissue extracts analyzed via ESI-LC-MS/MS

Allows laboratories to bypass extensive and costly matrix-matching protocols during calibration, streamlining high-throughput clinical workflows.

Pre-Analytical Oxidative Degradation Tracking

Tetrahydrofolic acid is highly sensitive to oxidation, rapidly converting to dihydrofolate (DHF) or degrading into p-aminobenzoylglutamate (pABG) during sample homogenization and extraction. If a standard is added post-extraction, these pre-analytical losses result in an underestimation of the original THF pool (often >30% loss). When THF-d4 is spiked into the sample at the initial lysis step, it undergoes the exact same kinetic degradation as endogenous THF. Consequently, the THF/THF-d4 ratio remains constant, correcting for oxidative losses and yielding the true in vivo concentration [1].

Evidence DimensionPre-analytical loss correction
Target Compound DataPre-extraction THF-d4 spike (Corrects for up to 100% of oxidative losses)
Comparator Or BaselinePost-extraction standard addition (Fails to account for >30% oxidative loss)
Quantified DifferencePrevents >30% underestimation of endogenous THF concentrations
ConditionsTissue homogenization and strong anion exchange (SAX) SPE

Guarantees data reproducibility across multi-day extraction batches and prevents false-negative reporting of folate deficiency.

Clinical Therapeutic Drug Monitoring and Nutritional Profiling

THF-d4 is the required internal standard for quantifying baseline one-carbon metabolites in human serum, plasma, and erythrocytes. Its ability to correct for severe matrix effects and oxidative degradation ensures high-fidelity diagnostic data for assessing vitamin B9 deficiency and monitoring anti-folate chemotherapy toxicity [1].

Metabolic Flux and One-Carbon Pathway Tracing

In advanced metabolomics, THF-d4 is used to anchor the absolute quantification of the folate cycle. By providing a stable, interference-free +4 Da mass shift, it allows researchers to accurately map the flux of methyl groups in cancer cell models and evaluate the efficacy of novel metabolic enzyme inhibitors [1].

Standardization of High-Throughput Bioanalytical Assays

For contract research organizations (CROs) and clinical testing labs, incorporating THF-d4 eliminates the need for complex matrix-matched calibration curves. The identical ionization efficiency of the deuterated standard streamlines the validation of LC-MS/MS methods according to regulatory bioanalytical guidelines [1].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

449.19608846 Da

Monoisotopic Mass

449.19608846 Da

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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